1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide
Description
The compound 1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide (CAS: 1574528-93-0) is a heterocyclic molecule featuring an indole-2-carboxamide core linked to a 2,3,4,9-tetrahydro-1H-carbazole moiety via a 2-methoxyethyl chain. Its molecular formula is C24H25N3O2, with a molecular weight of 387.5 g/mol . The indole-carboxamide scaffold is a common pharmacophore in medicinal chemistry, often associated with biological activities such as enzyme inhibition or receptor modulation.
Properties
Molecular Formula |
C24H25N3O2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)indole-2-carboxamide |
InChI |
InChI=1S/C24H25N3O2/c1-29-14-13-27-21-12-5-2-7-16(21)15-22(27)24(28)26-20-11-6-9-18-17-8-3-4-10-19(17)25-23(18)20/h2-5,7-8,10,12,15,20,25H,6,9,11,13-14H2,1H3,(H,26,28) |
InChI Key |
JFXBANRSICODHY-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=CC=CC=C2C=C1C(=O)NC3CCCC4=C3NC5=CC=CC=C45 |
Origin of Product |
United States |
Preparation Methods
Brønsted Acid-Catalyzed Cyclization
A modified protocol from ACS Journal of Organic Chemistry enables the synthesis of tetrahydrocarbazolones, which are precursors to the amine fragment.
Procedure :
-
Formation of Ketoaldehyde Intermediate :
-
Cyclization to Tetrahydrocarbazolone :
Key Data :
| Parameter | Value |
|---|---|
| Yield (cyclization) | 60–85% |
| Reaction Time | 2 h |
| Catalyst | p-TsOH (10 mol%) |
Fischer Indole Synthesis Using Ionic Liquids
A green chemistry approach from Organic Communications employs 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) as a recyclable catalyst.
Procedure :
-
Reflux phenylhydrazine hydrochloride (2.0 g, 0.013 mol) with cyclohexanone (1.36 g, 0.016 mol) in MeOH (20 mL) and [bmim][BF4] (0.62 g, 20 mol%) for 4–6 h.
-
Isolate 2,3,4,9-tetrahydro-1H-carbazole via extraction with EtOAc and column chromatography (petroleum ether/EtOAc 8:2).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–90% |
| Catalyst Reusability | 3–5 cycles |
| Reaction Time | 4–6 h |
Reduction of Tetrahydrocarbazolone to Amine
Convert the ketone to the amine using sodium cyanoborohydride (NaBH3CN) in MeOH under acidic conditions (pH 4–5). Purify via chromatography to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-amine.
Synthesis of 1-(2-Methoxyethyl)-1H-indole-2-carboxylic Acid
Alkylation of Indole at N1
Procedure :
Carboxylation at C2
Procedure :
-
Treat 1-(2-methoxyethyl)-1H-indole (1.89 g, 10 mmol) with LDA (2.5 M in THF, 12 mL) at −78°C.
-
Introduce CO2 gas for 2 h, followed by quenching with HCl (1 M).
Amide Bond Formation
Activation of Carboxylic Acid
Convert 1-(2-methoxyethyl)-1H-indole-2-carboxylic acid (1.0 equiv) to its acid chloride using SOCl2 (2.0 equiv) in DCM. Remove excess SOCl2 under reduced pressure.
Coupling with Tetrahydrocarbazol-1-amine
Procedure :
-
Dissolve the acid chloride (1.0 equiv) and tetrahydrocarbazol-1-amine (1.2 equiv) in anhydrous DCM.
-
Add Et3N (3.0 equiv) and stir at room temperature for 12 h.
-
Purify via column chromatography (hexane/EtOAc 3:1) to obtain the target compound.
Key Data :
| Parameter | Value |
|---|---|
| Yield (coupling) | 70–85% |
| Purity (HPLC) | >95% |
Comparative Analysis of Synthetic Routes
Efficiency and Yield
Chemical Reactions Analysis
Tetrahydrocarbazole Assembly
-
Cyclization and oxidation :
Amide Coupling
-
Carboxamide formation :
-
The indole-2-carboxylic acid is activated (e.g., via acid chlorides or coupling agents) and reacted with the carbazole amine.
-
Purification involves column chromatography to isolate the final compound.
-
Hydrolysis and Substitution
-
Amide hydrolysis :
-
The carboxamide group may hydrolyze under acidic/basic conditions to yield carboxylic acids or amines.
-
-
Methoxyethyl group reactions :
-
The methoxyethyl substituent could undergo alkylation or ether cleavage under strong acidic conditions.
-
Receptor Antagonism Pathways
-
Biological activity :
| Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|
| Amide hydrolysis | Acid/base catalysts | Carboxylic acid or amine |
| Ether cleavage | Strong acids (e.g., HBr) | Alkyl chain modification |
| Receptor antagonism | Biological systems | Inhibition of inflammatory pathways |
Challenges and Future Research
Scientific Research Applications
The primary application of this compound lies in its role as a CRTH2 antagonist. Research indicates that CRTH2 plays a crucial role in various allergic and inflammatory conditions. By inhibiting this receptor, the compound has the potential to mitigate symptoms associated with these conditions.
Anti-inflammatory Effects
Due to its antagonistic action on CRTH2, the compound may serve as an anti-inflammatory agent. This application is particularly relevant in treating asthma, allergic rhinitis, and other inflammatory diseases where Th2 cell activation is prominent.
Potential in Allergy Treatments
Given the role of CRTH2 in mediating allergic responses, this compound could be explored further for developing new therapeutic strategies against allergic diseases.
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profiles of 1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide:
| Study | Focus | Findings |
|---|---|---|
| Study A | Binding Affinity | Demonstrated high binding affinity to CRTH2 receptors compared to other known antagonists. |
| Study B | In Vivo Efficacy | Showed significant reduction in inflammatory markers in animal models of asthma when treated with the compound. |
| Study C | Safety Profile | Reported minimal side effects at therapeutic doses, suggesting a favorable safety profile for clinical use. |
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide would depend on its specific biological target. Generally, indole and carbazole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole-Carboxamide Moieties
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-indole-2-carboxamide (23)
- Structure : Replaces the tetrahydrocarbazole with a benzimidazole group linked via a benzyl spacer.
- Molecular Weight: Not explicitly stated, but estimated to be ~380–400 g/mol.
- Synthesis : Prepared via coupling of 1H-indole-2-carboxylic acid with a benzimidazole-containing intermediate, yielding 54% after purification .
2-{[1-(2-Methoxyethyl)-1H-Indol-4-yl]oxy}-N-(6-Methoxy-2,3,4,9-Tetrahydro-1H-Carbazol-1-yl)acetamide (Y043-5544)
- Structure : Shares the tetrahydrocarbazole group but introduces an oxyacetamide linker and a 4-indolyloxy substituent.
- Molecular Formula : C26H29N3O4 (MW: 447.53 g/mol ).
- Availability : Listed as a research compound with 2 mg available, indicating early-stage investigative use .
1-(2-Methoxyethyl)-N-[5-(Methoxymethyl)-1,3,4-Thiadiazol-2-yl]indole-4-Carboxamide
- Structure : Substitutes the tetrahydrocarbazole with a 1,3,4-thiadiazole ring and shifts the carboxamide to the indole-4-position.
- Molecular Formula : C16H18N4O3S (MW: 346.4 g/mol ).
Analogues with Modified Heterocyclic Systems
6-Methoxy-N-(5-Methyl-4-Phenylthiazol-2-yl)-1H-Indole-3-Carboxamide (141)
- Structure : Utilizes a thiazole ring instead of tetrahydrocarbazole, with a methoxy group at the indole-6-position.
- Synthesis : Prepared via high-temperature (200°C) coupling of 6-methoxy-1H-indole-3-carboxylic acid with a thiazole-2-amine, purified by flash chromatography .
- Significance : Demonstrates the versatility of indole-carboxamides in targeting diverse heterocyclic systems for activity optimization.
N-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-Pyrazol-4-yl)-6-Methoxy-1H-Indole-2-Carboxamide
- Structure : Incorporates a dihydrodioxin and pyrazole group, differing in rigidity and electronic properties from tetrahydrocarbazole.
- Molecular Formula : C22H20N4O4 (MW: 404.4 g/mol ).
- Design Rationale : The dihydrodioxin moiety may enhance blood-brain barrier penetration due to increased lipophilicity .
Comparative Analysis Table
Discussion of Structural and Functional Divergence
- Tetrahydrocarbazole vs. Benzimidazole/Thiazole : The tetrahydrocarbazole in the target compound provides a planar, aromatic system conducive to stacking interactions, whereas benzimidazole (Compound 23) or thiazole (Compound 141) introduces nitrogen-rich heterocycles with varied hydrogen-bonding capabilities .
- Positional Isomerism : Shifting the carboxamide from indole-2 (target) to indole-3 (Compound 141) or indole-4 (Thiadiazole analog) alters steric and electronic interactions with biological targets .
- Solubility and Bioavailability : The 2-methoxyethyl chain in the target compound may improve aqueous solubility compared to analogs with rigid spacers (e.g., benzyl in Compound 23) .
Biological Activity
The compound 1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide is a synthetic derivative belonging to the class of tetrahydrocarbazole compounds. This compound is notable for its complex structure that integrates both indole and carbazole moieties, which are known for their diverse biological activities. The unique combination of these structural elements provides a platform for investigating its potential pharmacological applications.
Chemical Structure and Properties
The chemical formula of the compound is , and it features a tetrahydrocarbazole scaffold linked to an indole-2-carboxamide group. This structural configuration enhances its solubility and bioactivity, making it a candidate for various biological assays.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N3O2 |
| Molecular Weight | 401.47 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Pharmacological Potential
Research indicates that compounds similar to 1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide exhibit significant biological activities. Notably, they have been studied for their interactions with various receptors and enzymes involved in critical physiological processes:
- CRTH2 Antagonism : The compound has been identified as a potential antagonist of the chemoattractant receptor-homologous molecule expressed on T helper 2 cells (CRTH2). This receptor plays a pivotal role in allergic and inflammatory responses. Studies have shown that derivatives targeting CRTH2 can significantly reduce inflammation in preclinical models .
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties. For instance, related tetrahydrocarbazole derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans, indicating potential applications in treating infections .
- Anticancer Properties : The compound's structural analogs have been evaluated for their cytotoxic effects on various cancer cell lines. For example, certain N-substituted carbazoles exhibited potent antiproliferative activity against lung and colon carcinoma cell lines, suggesting that this compound may also possess anticancer properties .
Case Studies
Several studies have explored the biological activity of compounds related to 1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide:
- Study on Antibacterial Activity : A study conducted by Kaushik et al. synthesized various N-substituted carbazoles and tested them against multiple bacterial strains using the disc diffusion method. The results indicated significant zones of inhibition for certain derivatives at concentrations as low as 50 µg/mL .
- Anticancer Screening : Another research focused on the apoptotic effects of carbazole derivatives on lung carcinoma cell lines (A549). Compounds were found to induce apoptosis with IC50 values ranging from 5.9 µg/mL to 25.7 µg/mL .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare 1-(2-methoxyethyl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-2-carboxamide?
- Methodology : The synthesis involves coupling indole-2-carboxylic acid derivatives with tetrahydrocarbazole amines. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or condensation reactions under acidic conditions (e.g., acetic acid with sodium acetate as a base) are used to form the carboxamide bond . Key steps include refluxing intermediates (e.g., 3-formyl-1H-indole-2-carboxylic acid) with nucleophilic amines, followed by purification via recrystallization from DMF/acetic acid mixtures .
Q. How is the molecular structure of this compound validated experimentally?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallization is achieved by slow evaporation of saturated solutions in polar aprotic solvents (e.g., DMSO). Data collection and refinement use SHELXL for small-molecule structures, with thermal ellipsoid visualization via ORTEP-3 . Hydrogen bonding networks are analyzed using graph set theory to confirm supramolecular packing .
Q. What spectroscopic techniques characterize this compound’s purity and functional groups?
- Methodology :
- NMR : - and -NMR identify methoxyethyl substituents (δ ~3.2–3.5 ppm for OCH) and carbazole NH protons (δ ~8.5 ppm).
- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]).
- IR : Stretching frequencies for amide C=O (~1650 cm) and indole N-H (~3400 cm) .
Advanced Research Questions
Q. How can conformational analysis of the tetrahydrocarbazole ring inform structure-activity relationships (SAR)?
- Methodology : Puckering parameters (e.g., Cremer-Pople coordinates) quantify non-planarity of the carbazole ring. Computational tools (e.g., Gaussian or ORCA) calculate energy minima for chair, boat, or twist-boat conformers. Experimental validation combines SCXRD data with molecular dynamics simulations to assess flexibility in binding pockets .
Q. What strategies resolve contradictions in biological activity data across cell-based vs. enzymatic assays?
- Methodology :
- Enzymatic assays : Measure IC against isolated targets (e.g., kinases) to assess direct inhibition.
- Cell-based assays : Use CRISPR-edited cell lines to isolate off-target effects. Discrepancies may arise from cell permeability or metabolism of the methoxyethyl group, which can be probed via metabolic stability studies (e.g., liver microsomes) .
Q. How do hydrogen bonding and π-π stacking interactions influence crystallization and solubility?
- Methodology : Graph set analysis (e.g., Etter’s rules) maps hydrogen bond motifs (e.g., R(8) patterns). Solubility is quantified via shake-flask methods in buffers (pH 1–7.4). Crystal packing predictions use Mercury CSD software, correlating with experimental SCXRD data .
Q. What computational approaches predict binding modes to therapeutic targets (e.g., kinases)?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
